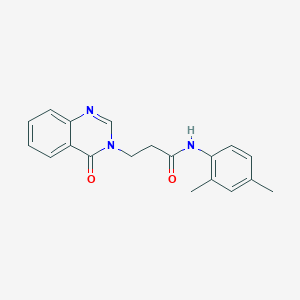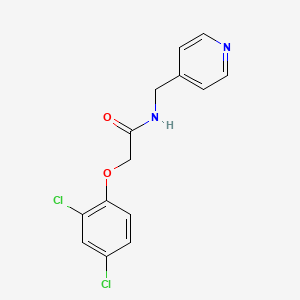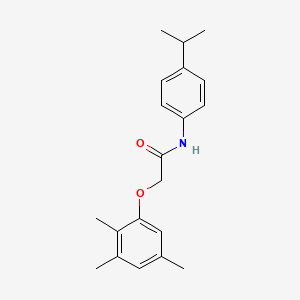
N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as GW0742, is a synthetic compound that has been extensively studied for its potential therapeutic applications. GW0742 belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is a selective agonist of PPAR-δ, which is a nuclear receptor that regulates gene expression involved in lipid metabolism, inflammation, and energy homeostasis. This compound binds to and activates PPAR-δ, which leads to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and anti-inflammatory pathways. This compound also has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound increases fatty acid oxidation and glucose uptake in skeletal muscle cells and adipocytes. In vivo studies have shown that this compound improves insulin sensitivity, glucose tolerance, and lipid metabolism in animal models of diabetes and obesity. This compound also has been shown to have anti-inflammatory and anti-atherosclerotic effects in animal models of cardiovascular diseases. In addition, this compound has been shown to have neuroprotective effects against oxidative stress and inflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has several advantages for lab experiments. It is a selective agonist of PPAR-δ, which allows for specific activation of the receptor without affecting other PPAR isoforms. This compound also has good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It is a synthetic compound, which makes it more expensive and less accessible than natural compounds. In addition, the long-term effects of this compound on human health are still unknown, which limits its potential clinical applications.
Orientations Futures
There are several future directions for research on N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide. One direction is to investigate the potential therapeutic applications of this compound in cancer, diabetes, cardiovascular diseases, and neurodegenerative diseases. Another direction is to explore the molecular mechanisms underlying the effects of this compound on cellular metabolism and inflammation. In addition, it would be interesting to investigate the effects of this compound in combination with other drugs or natural compounds. Finally, more studies are needed to determine the long-term safety and efficacy of this compound in human subjects.
Méthodes De Synthèse
The synthesis of N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide involves the reaction of 2-(2,3,5-trimethylphenoxy)acetic acid with 4-isopropylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a melting point of 162-164°C.
Applications De Recherche Scientifique
N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various fields of research such as cancer, diabetes, cardiovascular diseases, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose metabolism. In cardiovascular research, this compound has been shown to have anti-inflammatory and anti-atherosclerotic effects. In neurodegenerative research, this compound has been shown to have neuroprotective effects against oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-13(2)17-6-8-18(9-7-17)21-20(22)12-23-19-11-14(3)10-15(4)16(19)5/h6-11,13H,12H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJSENUBZHKYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)C(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

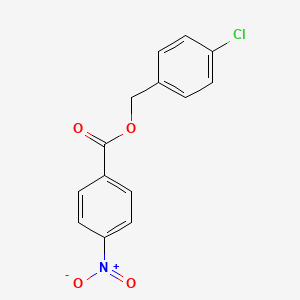
![5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B5797099.png)
![5-[(3-methylphenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5797106.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5797113.png)
![5-{[(3-acetylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5797116.png)
![3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide](/img/structure/B5797118.png)
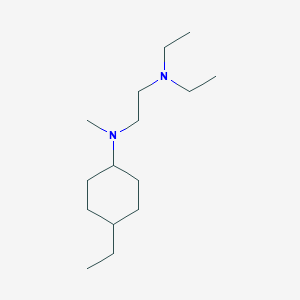
![5-(5-chloro-2-thienyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5797137.png)

![[(2,5-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5797162.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5797164.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide](/img/structure/B5797178.png)
